2,5-Dichloro-1-iodo-3-methoxybenzene
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Overview
Description
2,5-Dichloro-1-iodo-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Cl2IO It is characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,5-dichloro-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the iodine atom can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,5-dichloro-3-methoxyphenol, while oxidation with potassium permanganate can produce 2,5-dichloro-3-methoxybenzoic acid .
Scientific Research Applications
2,5-Dichloro-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,5-Dichloro-1-iodo-3-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
- 2,5-Dichloro-1-iodo-4-methoxybenzene
- 2,5-Dichloro-1-iodo-3-ethoxybenzene
- 2,5-Dichloro-1-iodo-3-methylbenzene
Comparison: Compared to these similar compounds, 2,5-Dichloro-1-iodo-3-methoxybenzene is unique due to the presence of the methoxy group at the 3-position, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in chemical behavior and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C7H5Cl2IO |
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Molecular Weight |
302.92 g/mol |
IUPAC Name |
2,5-dichloro-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
InChI Key |
XDSSWQZZHBXJEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)I)Cl |
Origin of Product |
United States |
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